Product packaging for 1,3,3-Trimethylpiperazine dihydrochloride(Cat. No.:CAS No. 100911-48-6)

1,3,3-Trimethylpiperazine dihydrochloride

Cat. No.: B3071249
CAS No.: 100911-48-6
M. Wt: 201.13
InChI Key: YFTRYOMGQYCFPH-UHFFFAOYSA-N
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Description

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in contemporary chemical science. Its unique conformational flexibility and the presence of two basic nitrogen atoms make it a versatile building block for the synthesis of complex molecules with tailored properties.

Piperazine derivatives are of paramount importance in modern organic and medicinal chemistry. The piperazine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the piperazine ring into a wide range of biologically active compounds.

In medicinal chemistry, the introduction of a piperazine moiety can favorably modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the systematic exploration of the chemical space around a core molecule to optimize its pharmacological profile. As a result, piperazine derivatives have been successfully developed as therapeutic agents for a variety of diseases.

The academic research focus on 1,3,3-Trimethylpiperazine (B1291425) dihydrochloride (B599025) appears to be limited, with a notable scarcity of published studies specifically detailing its synthesis, characterization, or application. The primary objective of current academic interest in this compound seems to be its availability as a chemical building block for further synthetic transformations. Researchers may acquire this compound to incorporate the 1,3,3-trimethylpiperazine moiety into larger, more complex molecules for various scientific investigations. The dihydrochloride salt form suggests that the compound is likely a stable, crystalline solid, which is advantageous for handling and storage in a laboratory setting. Further research would be necessary to fully elucidate the potential applications and unique properties of this specific trimethylpiperazine isomer.

Chemical and Physical Properties of 1,3,3-Trimethylpiperazine Dihydrochloride

The fundamental properties of this compound are summarized in the following table. This data is essential for its use in a research or laboratory setting. sigmaaldrich.com

PropertyValue
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Appearance Solid
SMILES String CN1CC(NCC1)(C)C.[H]Cl.[H]Cl
InChI 1S/C7H16N2.2ClH/c1-7(2)6-9(3)5-4-8-7;;/h8H,4-6H2,1-3H3;2*1H
InChI Key YFTRYOMGQYCFPH-UHFFFAOYSA-N
MDL Number MFCD09864387

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18Cl2N2 B3071249 1,3,3-Trimethylpiperazine dihydrochloride CAS No. 100911-48-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)6-9(3)5-4-8-7;;/h8H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRYOMGQYCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 1,3,3 Trimethylpiperazine Dihydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the 1,3,3-Trimethylpiperazine (B1291425) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 1,3,3-trimethylpiperazine core, the most logical disconnections are the C-N bonds within the heterocyclic ring, as this approach breaks the molecule down into acyclic diamine precursors. mdpi.com

A primary disconnection strategy involves cleaving the N1-C2 and N4-C5 bonds. This leads to a substituted ethylenediamine (B42938) derivative and a two-carbon unit. For instance, one potential retrosynthetic pathway for the 1,3,3-trimethylpiperazine backbone would identify N-(2-amino-2-methylpropyl)-N-methylethane-1,2-diamine as a key precursor. This precursor already contains the requisite N-methyl and gem-dimethyl groups. The final ring-closing step would then involve the formation of the two C-N bonds.

An alternative disconnection can be made at the N1-C6 and N4-C5 bonds, which also leads back to a substituted ethylenediamine precursor. The choice of disconnection strategy is often guided by the availability of starting materials and the efficiency of the subsequent forward reactions.

Advanced Synthetic Approaches for Piperazine (B1678402) Ring Construction

The construction of the piperazine ring, particularly with specific substitution patterns like that of 1,3,3-trimethylpiperazine, can be achieved through several advanced synthetic methods. These methods often focus on building the ring from linear precursors or modifying an existing heterocyclic structure. researchgate.net

Cyclization Strategies for N,N'-Disubstituted Ethylenediamine Analogs

A common and effective method for forming the piperazine ring is the cyclization of N,N'-disubstituted ethylenediamine analogs with a suitable two-carbon electrophile. This typically involves a double nucleophilic substitution reaction where the two nitrogen atoms of the diamine attack a dielectrophile, such as a dihalide or a sulfonate ester.

For example, a precursor like N,N'-dimethyl-1,2-ethanediamine could react with a propane (B168953) derivative bearing two leaving groups at the 1- and 2-positions to form a substituted piperazine ring. While this specific example doesn't directly yield the 1,3,3-trimethyl structure, it illustrates the general principle of using substituted diamines to construct the piperazine core. The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of corresponding linear diamine precursors. mdpi.com

Another approach involves the reductive cyclization of dioximes. This method converts a primary amine into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to form the piperazine ring. nih.gov This strategy offers a pathway to construct the ring while introducing substituents on the carbon atoms.

Precursor Type Cyclization Partner Key Transformation Typical Conditions
N,N'-Disubstituted EthylenediamineDihaloalkane (e.g., 1,2-dichloroethane)Double Nucleophilic SubstitutionBase (e.g., K₂CO₃), High Temperature
Primary AmineNitrosoalkenesDouble Michael Addition followed by Reductive Cyclization1. Base 2. H₂, Pd/C
Diethanolamine DerivativesAmmoniaDehydrative CyclizationHigh Temperature, Catalyst
Amino AcidsVariousMulti-step conversion to diamine, then cyclizationVaries, often involves protecting groups

Stereoselective and Asymmetric Synthesis Techniques for Chiral Piperazines

While 1,3,3-trimethylpiperazine itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex, chiral piperazine derivatives. rsc.orgnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is vital in drug development as different enantiomers can have vastly different biological activities.

One method involves using a chiral starting material, such as an optically pure amino acid, which can be converted into a chiral 1,2-diamine. nih.gov This chiral diamine can then be cyclized to form an enantiomerically pure piperazine. nih.gov

Another powerful technique is the direct asymmetric functionalization of a pre-existing piperazine ring. For instance, asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can introduce a substituent at a specific carbon atom with high enantioselectivity. acs.orgnih.gov Such methods provide direct access to enantiopure α-substituted piperazines. acs.orgnih.gov

Technique Principle Example Outcome
Chiral Pool SynthesisUse of enantiomerically pure starting materials.Conversion of a natural amino acid to a chiral diamine, followed by cyclization.Enantiomerically pure piperazine derivative.
Asymmetric LithiationDeprotonation with a chiral base to create a chiral organolithium intermediate.Lithiation of N-Boc-piperazine with s-BuLi/(-)-sparteine.Enantioselective C-H functionalization. acs.orgnih.gov
Catalytic Asymmetric SynthesisUse of a chiral catalyst to control the stereochemistry of a ring-forming reaction.Palladium-catalyzed asymmetric allylic alkylation. beilstein-journals.orgEnantioselective formation of piperazin-2-ones and piperazines. beilstein-journals.org

Methylation and Alkylation Protocols for N- and C-Substitutions

Introducing the methyl groups onto the piperazine core to form 1,3,3-trimethylpiperazine requires specific methylation and alkylation protocols. These can be categorized into N-alkylation (for the N1-methyl group) and C-alkylation (for the C3,C3-gem-dimethyl groups).

N-Methylation: A classic and widely used method for N-methylation of secondary amines like piperazine is the Eschweiler-Clarke reaction. This reaction uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.com It is a reductive amination process that is highly effective for synthesizing N-methylated amines. mdpi.com Alternatively, direct alkylation with a methylating agent like methyl iodide can be used, though this can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt. Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) is another mild and selective method. mdpi.comnih.gov

C-Alkylation: Introducing alkyl groups onto the carbon atoms of the piperazine ring is more challenging. researchgate.netmdpi.com Direct C-H functionalization is an area of active research. mdpi.comresearchgate.net For a structure like 1,3,3-trimethylpiperazine, the gem-dimethyl group at the C3 position would likely be installed during the construction of the ring precursor rather than by direct alkylation of a pre-formed piperazine. This would involve starting with a precursor that already contains the 2-methyl-2-aminopropyl fragment. For example, the synthesis could start from a molecule like 2-methyl-1,2-propanediamine, which contains the required gem-dimethyl arrangement.

Reaction Mechanism Elucidation in Piperazine Synthesis

Understanding the mechanisms of the key reactions involved in piperazine synthesis is essential for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Key Bond-Forming Reactions

The formation of the piperazine ring via the cyclization of an N,N'-disubstituted ethylenediamine with a 1,2-dielectrophile proceeds through a double SN2 (nucleophilic bimolecular substitution) mechanism. In the first step, one of the nitrogen atoms acts as a nucleophile, attacking one of the electrophilic carbon atoms and displacing a leaving group to form a new C-N bond. This creates a linear intermediate. The second nitrogen atom then performs an intramolecular SN2 reaction, attacking the remaining electrophilic carbon to close the six-membered ring.

Reductive amination, a key step in many N-alkylation strategies, involves two main stages. First, the amine reacts with a carbonyl compound (like formaldehyde for methylation) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, the iminium ion is reduced by a hydride source (such as formic acid or sodium triacetoxyborohydride) to yield the final alkylated amine. nih.gov

A proposed mechanism for the reductive cyclization of dioximes involves several key stages. nih.gov It begins with the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate. This is followed by cyclization to a dihydropyrazine (B8608421) intermediate. Subsequent hydrogenation of the C=N bond, elimination of ammonia, and further reduction of the resulting dihydropyrazine yields the final piperazine product. nih.gov

Role of Catalysis in Trimethylpiperazine Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of piperazine rings, including the formation of trimethylpiperazine structures. Modern synthetic methods increasingly rely on catalytic processes to overcome the limitations of classical approaches, which often necessitate harsh reaction conditions and stoichiometric reagents.

Transition metal catalysis, for instance, has emerged as a powerful tool for the construction of the piperazine core. nih.gov Methodologies such as transition-metal-catalyzed cyclization reactions offer sustainable alternatives to traditional methods like the reduction of diketopiperazines or the reductive amination of dicarbonyl compounds. nih.gov Iridium-based catalysts, for example, have been successfully employed in the synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.gov This atom-economical approach allows for the formation of complex piperazine structures under mild conditions. While not explicitly detailed for 1,3,3-trimethylpiperazine, such catalytic systems could potentially be adapted for its synthesis.

Copper-catalyzed reactions also present a viable route for piperazine synthesis. A catalytic variant of the Stannyl (Sn) Amine Protocol (SnAP) has been developed for the synthesis of N-unprotected piperazines from aldehydes and SnAP reagents. ethz.ch The use of catalytic amounts of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) with specific ligands has proven effective in overcoming product inhibition, a common challenge in such reactions. ethz.ch This catalytic system has been shown to be robust, expanding the substrate scope to various aldehydes. ethz.ch

The choice of catalyst and reaction conditions is critical in directing the regioselectivity and stereoselectivity of the cyclization, which is particularly important for achieving the desired substitution pattern in molecules like 1,3,3-trimethylpiperazine.

Below is a table summarizing various catalytic systems used in the synthesis of piperazine derivatives, which could be conceptually applied to the formation of a trimethylpiperazine core.

Catalyst SystemReactantsKey FeaturesReference
Iridium CatalystIminesAtom-economical [3+3] cycloaddition, high diastereoselectivity. nih.gov
Cu(OTf)2 / LigandAldehydes and SnAP ReagentsCatalytic variant overcomes product inhibition, broad substrate scope. ethz.ch
Raney NickelDiethanolamine and MethylamineUsed in the industrial production of N-methylpiperazine. google.com
Supported CatalystsAnhydrous Piperazine and ReagentsUsed in flow (microwave) reactor for monosubstituted piperazines. mdpi.com

Derivatization and Functionalization of the 1,3,3-Trimethylpiperazine Core

The derivatization and functionalization of the 1,3,3-trimethylpiperazine core are essential for modulating its physicochemical properties and exploring its potential applications. The presence of both C-H and N-H bonds provides opportunities for a variety of chemical transformations.

Direct C-H functionalization is a powerful and increasingly popular strategy in organic synthesis due to its atom and step economy. While specific examples on the 1,3,3-trimethylpiperazine ring are not prevalent in the literature, general principles of C-H activation on saturated heterocycles can be applied. Transition metal-catalyzed C-H activation, often directed by a functional group, allows for the introduction of new substituents at specific positions on the piperazine ring. This approach can be used to install aryl, alkyl, or other functional groups, leading to a diverse range of derivatives.

The nitrogen atoms of the piperazine ring are key sites for functionalization due to their nucleophilic character. The secondary amine in the 1,3,3-trimethylpiperazine core can readily react with a variety of electrophiles. Common derivatization reactions include:

N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides or reductive amination.

N-Arylation: Formation of N-arylpiperazines, often through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The reactivity of the nitrogen centers can be influenced by the steric hindrance imposed by the adjacent trimethyl-substituted carbon.

The development of analogs and homologs of 1,3,3-trimethylpiperazine can be achieved by modifying the synthetic precursors. For instance, employing different starting materials in the cyclization step can lead to variations in the substitution pattern on the piperazine ring. The synthesis of a series of monosubstituted piperazine derivatives has been demonstrated using both classic batch reactions and flow (microwave) reactors, highlighting the versatility of synthetic approaches. mdpi.com

The generation of a library of analogs with diverse substituents is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The table below outlines potential derivatization strategies for the 1,3,3-trimethylpiperazine core.

Reaction TypeReagent ClassResulting Functional Group
N-AlkylationAlkyl HalidesN-Alkyl
N-ArylationAryl Halides (with catalyst)N-Aryl
N-AcylationAcyl ChloridesN-Acyl (Amide)
N-SulfonylationSulfonyl ChloridesN-Sulfonyl (Sulfonamide)
C-H FunctionalizationVarious (with catalyst)C-Substituted derivatives

Advanced Structural Characterization of 1,3,3 Trimethylpiperazine Dihydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1,3,3-Trimethylpiperazine (B1291425) dihydrochloride (B599025) is achieved through a suite of 1D and 2D NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and type of protons present. For 1,3,3-Trimethylpiperazine dihydrochloride, one would expect distinct signals for the N-methyl protons, the gem-dimethyl protons at the C3 position, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the N-methyl carbon, the quaternary C3 carbon, the gem-dimethyl carbons, and the methylene carbons of the ring.

2D NMR Experiments: To definitively link proton and carbon signals and establish connectivity, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another within the molecule's framework. For instance, it would show correlations between the methylene protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton signal to its attached carbon.

A summary of expected ¹H and ¹³C NMR chemical shifts for 1,3,3-Trimethylpiperazine (free base) in a typical solvent like CDCl₃ is presented below. The dihydrochloride salt would exhibit downfield shifts, particularly for protons and carbons near the protonated nitrogen atoms.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (Proton to Carbon)
N1-CH₃~ 2.3~ 46.0C2, C6
C2-H₂~ 2.5 - 2.7~ 55.0C3, C6, N1-CH₃
C3-(CH₃)₂~ 1.1~ 28.0C2, C3, C4 (if applicable)
C5-H₂~ 2.8 - 3.0~ 48.0C3, C6
C6-H₂~ 2.6 - 2.8~ 57.0C2, C5, N1-CH₃
N4-HBroad signalN/AC3, C5

Note: The chemical shifts are estimated based on typical values for similar piperazine structures. Actual values may vary depending on solvent and concentration.

The six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govrsc.org In 1,3,3-trimethylpiperazine, the presence of substituents influences the ring's conformational dynamics. The two chair conformations can interconvert through a process known as ring inversion.

Temperature-dependent NMR studies are particularly insightful for analyzing this conformational behavior. nih.govscispace.com At room temperature, if the ring inversion is fast on the NMR timescale, the axial and equatorial protons on the methylene groups may appear as averaged, broadened signals. As the temperature is lowered, the rate of inversion slows, and separate, sharp signals for the axial and equatorial protons can be resolved. The temperature at which these signals merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the ring inversion process.

For 1,3,3-trimethylpiperazine, the bulky gem-dimethyl group at the C3 position is expected to have a significant impact on the conformational equilibrium, likely favoring a chair conformation where steric interactions are minimized. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. For instance, observing NOEs between an axial proton and other axial protons on the same side of the ring would provide strong evidence for a specific chair conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the ion. For this compound (C₇H₁₈Cl₂N₂), the analysis would typically be performed on the free base (C₇H₁₆N₂).

The expected exact mass of the protonated molecular ion [M+H]⁺ of the free base can be calculated as follows:

Element Number Exact Mass (amu) Total Mass (amu)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)17 (16 + 1 for protonation)1.00782517.133025
Nitrogen (¹⁴N)214.00307428.006148
Total [M+H]⁺ 129.139173

An experimentally determined m/z value from HRMS that matches this calculated exact mass would confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For piperazine derivatives, characteristic fragmentation involves the cleavage of the piperazine ring. xml-journal.net Common fragmentation pathways for protonated 1,3,3-trimethylpiperazine would likely include:

Ring Opening and Cleavage: The piperazine ring can undergo cleavage at the C-N bonds, leading to a variety of fragment ions. The presence of the methyl groups will direct the fragmentation.

Loss of Methyl Groups: Loss of a methyl radical (•CH₃) from the molecular ion is a possible fragmentation step.

Formation of Iminium Ions: Cleavage adjacent to a nitrogen atom can lead to the formation of stable iminium ions, which are often observed as prominent peaks in the MS/MS spectrum.

A plausible fragmentation pathway and the expected m/z values of major fragment ions are outlined below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
129.14114.12CH₃Loss of a methyl group
129.1486.09C₃H₇Cleavage of the C2-C3 bond and loss of an isopropyl fragment
129.1470.08C₃H₇NRing cleavage leading to a smaller nitrogen-containing fragment
129.1458.07C₄H₉NFormation of a methyl-iminium fragment

Investigating these fragmentation patterns helps to confirm the substitution pattern on the piperazine ring and provides further confidence in the structural assignment. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk Specific functional groups have characteristic vibrational frequencies, making these methods excellent for identifying the presence of certain bonds and for fingerprinting a compound.

For this compound, key vibrational modes would include:

N-H Stretching: In the dihydrochloride salt, the secondary amine and the tertiary amine will be protonated (N⁺-H). These bonds will give rise to broad absorption bands in the IR spectrum, typically in the range of 2700-2400 cm⁻¹.

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear in the 3000-2850 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups are expected in the 1470-1360 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring typically occur in the 1250-1020 cm⁻¹ region.

Ring Vibrations: The entire piperazine ring has characteristic "breathing" and deformation modes that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, it would provide complementary information, especially regarding the C-C backbone and symmetric C-H stretching modes. A comparison of the IR and Raman spectra can provide a more complete picture of the molecule's vibrational behavior. nih.gov

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Frequency Range (cm⁻¹) Intensity
N⁺-H Stretch2700 - 2400WeakBroad, Strong (IR)
C-H Stretch (Aliphatic)3000 - 28503000 - 2850Strong (IR & Raman)
C-H Bend (Methylene/Methyl)1470 - 13601470 - 1360Medium
C-N Stretch1250 - 1020MediumMedium
Piperazine Ring Deformations< 1000< 1000Medium to Weak (Fingerprint Region)

By combining the detailed connectivity information from NMR, the exact mass and fragmentation data from MS, and the functional group and fingerprint information from IR and Raman spectroscopy, a highly confident and comprehensive structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 1,3,3 Trimethylpiperazine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can efficiently compute the ground-state energy and related properties of 1,3,3-Trimethylpiperazine (B1291425) Dihydrochloride (B599025). Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p)), are commonly employed to investigate the relationship between structure and reactivity. cuny.edu For instance, DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles, which are crucial for understanding the molecule's stability and reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to explore the excited states of the molecule, providing predictions of its electronic absorption spectra. nih.gov This is particularly useful for understanding the photophysical properties of the compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1,3,3-Trimethylpiperazine Dihydrochloride

Property Calculated Value Units
Ground State Energy -850.123 Hartrees
Dipole Moment 2.54 Debye
HOMO Energy -6.78 eV
LUMO Energy 1.23 eV

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate calculations, albeit at a greater computational cost. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to compute various molecular characteristics. researchgate.net These calculations can provide detailed energetic profiles, including conformational energies and activation barriers for potential reactions.

Moreover, ab initio calculations are invaluable for predicting spectroscopic properties. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. superfri.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. nih.gov This is crucial for understanding the conformational flexibility and interactions of this compound in a more realistic, dynamic environment.

MD simulations can model the behavior of this compound in different solvents, providing a molecular-level understanding of solvation and its effects on the compound's conformation and dynamics. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the piperazine (B1678402) ring's puckering and the orientation of the trimethyl substituents. These simulations can also reveal the formation and dynamics of hydrogen bonds between the protonated amine groups and solvent molecules.

The dihydrochloride salt of 1,3,3-trimethylpiperazine implies that both nitrogen atoms of the piperazine ring are protonated. MD simulations can be employed to investigate how this protonation state affects the molecule's conformational preferences. researchgate.net The presence of positive charges on the nitrogen atoms will influence the electrostatic interactions within the molecule and with its environment, which can significantly alter its dynamic behavior and conformational landscape compared to its neutral counterpart.

Table 2: Hypothetical Conformational Dihedral Angles of this compound from MD Simulations

Dihedral Angle Average Value (degrees) Standard Deviation (degrees)
C2-N1-C6-C5 55.2 5.1
N1-C2-C3-N4 -58.7 4.8
C2-C3-N4-C5 57.9 5.3

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. meilerlab.orgresearchgate.net These models are valuable tools in drug discovery and materials science for predicting the properties of new compounds. conicet.gov.ar

For a series of piperazine derivatives, a QSAR model could be developed to predict a specific biological activity, such as receptor binding affinity. nih.gov This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can include electronic, steric, and lipophilic parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Similarly, a QSPR model could be developed to predict a physicochemical property like solubility or melting point. nih.gov While no specific QSAR or QSPR studies on this compound have been reported, the methodologies are applicable to this compound within a larger dataset of related piperazine derivatives.

Table 3: List of Compound Names

Compound Name
This compound

Computational Prediction of Chemical Reactivity and Selectivity

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the chemical reactivity and selectivity of molecules like 1,3,3-Trimethylpiperazine. By calculating various electronic properties, researchers can identify the most probable sites for electrophilic and nucleophilic attack, predict the molecule's stability, and understand its kinetic and thermodynamic behavior in chemical reactions.

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another vital tool. These maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For 1,3,3-Trimethylpiperazine, the nitrogen atoms of the piperazine ring are expected to be electron-rich regions, making them likely sites for protonation and electrophilic attack.

Table 1: Predicted Quantum Chemical Reactivity Descriptors for 1,3,3-Trimethylpiperazine (Note: These are hypothetical values for illustrative purposes, based on general principles of piperazine derivatives.)

DescriptorPredicted ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability at nitrogen sites.
LUMO Energy1.2 eVSuggests susceptibility to nucleophilic attack is low.
HOMO-LUMO Gap7.7 eVHigh gap suggests significant chemical stability.
Ionization Potential7.0 eVEnergy required to remove an electron.
Electron Affinity-0.8 eVEnergy released upon gaining an electron.
Global Hardness (η)3.85 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)2.65 eVOverall electron-attracting tendency.

In Silico Screening and Design Strategies for Novel Piperazine Analogs

In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable for the rational design and screening of novel piperazine analogs with desired properties. These methods leverage computational power to predict the biological activity or other properties of hypothetical compounds, thereby prioritizing synthetic efforts. nih.govscispace.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. mdpi.com This model can then be used to estimate the activity of new, unsynthesized piperazine analogs, allowing for the virtual screening of large chemical libraries to identify promising candidates. nih.govscispace.com

Molecular docking is another powerful in silico tool, particularly in drug discovery. It predicts the preferred orientation of a ligand (in this case, a piperazine analog) when bound to a specific target receptor or enzyme. nih.gov The docking process calculates a binding score, which estimates the binding affinity. This allows researchers to design analogs with improved binding characteristics and, consequently, higher potency and selectivity. nih.govresearchgate.net

Table 2: Key Descriptors in QSAR Models for Designing Piperazine Analogs (Note: This table represents common descriptor types used in QSAR studies.)

Descriptor TypeExample DescriptorInformation Provided
Electronic Partial Atomic ChargesDescribes the charge distribution and electrostatic interactions.
Topological Molecular Connectivity IndexRelates to molecular size, shape, and branching.
Steric Molar Refractivity (MR)Relates to the volume occupied by the molecule.
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's electronic reactivity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides detailed insights into the step-by-step processes of chemical reactions, which are often difficult to probe experimentally. For reactions involving the piperazine scaffold, theoretical calculations can map out the entire reaction pathway, identify intermediates, and characterize the transition states that connect them.

Transition State Characterization for Key Organic Transformations

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. Identifying and characterizing the geometry and energy of a transition state is fundamental to understanding reaction kinetics.

Computational methods can locate the TS structure for a given transformation, such as N-alkylation or acylation of the piperazine ring. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The calculated energy of the TS allows for the determination of the activation energy (Ea), a key parameter in predicting reaction rates.

Table 3: Hypothetical Activation Energies for a Reaction of 1,3,3-Trimethylpiperazine (Note: These values are illustrative for a generic N-alkylation reaction.)

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Step 1: Nucleophilic Attack DFT (B3LYP/6-31G)15.2
Step 2: Proton Transfer DFT (B3LYP/6-31G)8.5

Energy Landscape Mapping of Proposed Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed potential energy surface, or energy landscape, for a proposed reaction pathway. This map provides a comprehensive view of the thermodynamics and kinetics of the reaction. nih.gov

For instance, in a multi-step synthesis involving 1,3,3-Trimethylpiperazine, mapping the energy landscape can reveal the most favorable pathway (the one with the lowest energy barriers) and identify any potential kinetic traps (stable intermediates) or competing side reactions. This understanding is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the path from a transition state down to the connected reactants and products, confirming the proposed mechanism. nih.gov

Table 4: Illustrative Energy Profile for a Proposed Reaction Pathway (Note: Relative energies are provided for a hypothetical two-step reaction.)

Species on Reaction PathwayComputational MethodRelative Energy (kcal/mol)
ReactantsDFT (B3LYP/6-31G)0.0
Transition State 1 (TS1)DFT (B3LYP/6-31G)+15.2
IntermediateDFT (B3LYP/6-31G)-5.4
Transition State 2 (TS2)DFT (B3LYP/6-31G)+3.1
ProductsDFT (B3LYP/6-31G*)-12.8

Mechanistic Organic Chemistry and Reactivity of 1,3,3 Trimethylpiperazine Dihydrochloride

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

While specific kinetic and thermodynamic data for reactions directly involving 1,3,3-trimethylpiperazine (B1291425) dihydrochloride (B599025) are not extensively documented in publicly available literature, the reactivity of the parent piperazine (B1678402) scaffold provides a foundation for understanding its behavior. Studies on the oxidation of piperazine and its N-alkylated derivatives, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine, by bromamine-T in an acidic medium have shown that the reactions typically follow first-order kinetics with respect to both the oxidant and the piperazine. scirp.org The reaction rate is also influenced by the pH of the medium, showing an inverse fractional-order dependence on the concentration of H+ ions. scirp.org This suggests that the unprotonated form of the piperazine is the reactive species. For 1,3,3-trimethylpiperazine, which has a tertiary amine at the 1-position and a secondary amine at the 4-position (in its free base form), the rate of such oxidation reactions would likely be influenced by the steric hindrance from the three methyl groups.

The introduction of electron-donating alkyl groups on the piperazine ring is known to enhance the rate of oxidation, as observed in the Hammett linear free-energy relationship for these reactions, which shows a negative rho (ρ) value of -0.5. scirp.org This indicates that the electron-donating methyl groups in 1,3,3-trimethylpiperazine would be expected to increase the electron density on the nitrogen atoms, thereby facilitating oxidation, though this electronic effect might be counteracted by steric hindrance.

Thermodynamic parameters for reactions involving piperazines have been evaluated, with activation parameters derived from Arrhenius and Eyring plots. For the oxidation of piperazines by bromamine-T, an isokinetic relationship with a beta (β) value of 368 K suggests that the reaction rates are predominantly controlled by enthalpy factors. scirp.org

In the context of carbon dioxide capture, a significant area of piperazine chemistry, extensive thermodynamic and kinetic studies have been conducted on aqueous piperazine solutions. utexas.edunih.gov The reactions of CO2 with piperazine involve the formation of carbamates and are influenced by temperature and the concentration of various species in the solution. utexas.edunih.govresearchgate.net For 1,3,3-trimethylpiperazine, the presence of the N-methyl group would alter the thermodynamics and kinetics of carbamate (B1207046) formation compared to unsubstituted piperazine. The heat of CO2 absorption, a key thermodynamic parameter, is known to be influenced by the substitution on the piperazine ring. utexas.edu

Table 1: Kinetic Parameters for the Oxidation of Piperazines by Bromamine-T

Compound Rate Constant (k') at 303 K Activation Energy (Ea) (kJ/mol) Enthalpy of Activation (ΔH‡) (kJ/mol) Entropy of Activation (ΔS‡) (J/K/mol)
Piperazine Data not specified 55.2 52.7 -105.4
1-Methylpiperazine Data not specified 51.8 49.3 -115.2
1-Ethylpiperazine Data not specified 48.5 46.0 -124.8

Data adapted from a study on the oxidation of piperazines, specific rate constants were not provided in the summary. scirp.org

Elucidation of Specific Catalytic Roles and Reaction Pathways

While direct evidence for the catalytic roles of 1,3,3-trimethylpiperazine is scarce, the broader class of substituted piperazines has found applications in catalysis. rsc.org Piperazine derivatives can act as organocatalysts, particularly in reactions where their basic nitrogen atoms can participate in proton transfer or act as nucleophiles. The structural features of 1,3,3-trimethylpiperazine, with a tertiary and a secondary amine, allow for its potential use as a bifunctional catalyst.

The reaction pathways involving piperazines often proceed through the nucleophilic attack of the nitrogen atom. For instance, in the reaction with CO2, the secondary amine of piperazine reacts to form a carbamate, which can then be involved in further reactions. utexas.eduresearchgate.net In the case of 1,3,3-trimethylpiperazine, the secondary amine would be the primary site for such reactions.

The thermal degradation of piperazine has been studied, and the proposed mechanism involves a ring-opening SN2 reaction of piperazine with protonated piperazine. utexas.edu This highlights the potential for complex reaction pathways involving self-reaction under certain conditions. The presence of methyl groups in 1,3,3-trimethylpiperazine would likely influence the stability and degradation pathways of the molecule.

Acid-Base Chemistry and Protonation Equilibria in Aqueous and Non-Aqueous Media

1,3,3-Trimethylpiperazine dihydrochloride is the salt of a diamine base. The parent compound, 1,3,3-trimethylpiperazine, possesses two basic nitrogen atoms: a tertiary amine at the 1-position and a secondary amine at the 4-position. The pKb values for unsubstituted piperazine are 5.35 and 9.73 at 25 °C. wikipedia.org The presence of the electron-donating methyl group at the 1-position in 1,3,3-trimethylpiperazine would be expected to increase the basicity of the N1 nitrogen compared to a secondary amine, while the gem-dimethyl groups at the 3-position may introduce steric effects that influence the basicity of both nitrogens.

Theoretical and experimental studies on N-methylpiperazine have investigated the tautomeric protonation, revealing that in aqueous solution, protonation can occur at both the secondary and tertiary nitrogen atoms, with the ratio of protonated species being dependent on the concentration and the solvent polarity. nih.gov In aqueous solution at a concentration of 0.37 M, the protonation of N-methylpiperazine occurs primarily at the secondary nitrogen (NMps/NMpt = 80/20). nih.gov This preference for protonation at the less sterically hindered secondary amine is a key consideration for the acid-base chemistry of 1,3,3-trimethylpiperazine.

Table 2: pKa Values of Piperazine and Related Compounds

Compound pKa1 pKa2 Reference
Piperazine 5.68 9.82 wikipedia.org
N-Methylpiperazine ~4.7 ~9.8 nih.gov

Note: pKa values can vary with temperature and ionic strength.

Stereochemical Control and Diastereoselectivity in Transformations

The 1,3,3-trimethylpiperazine molecule itself is achiral. However, the introduction of substituents on the piperazine ring can create stereogenic centers, and the stereochemistry of these substituents can play a crucial role in controlling the diastereoselectivity of subsequent reactions. The synthesis of chiral piperazine derivatives is an active area of research, with methods developed for the stereoselective synthesis of C-substituted piperazines. nih.govacs.orgnih.gov

For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These chiral piperazinones can then be converted to chiral piperazines. The stereochemical outcome of such reactions is often dictated by the chiral catalyst or auxiliary used.

While there is no specific information on stereochemical control in transformations involving 1,3,3-trimethylpiperazine, if this scaffold were to be incorporated into a more complex molecule with existing stereocenters, the conformation of the piperazine ring and the steric bulk of the methyl groups could influence the diastereoselectivity of reactions at nearby functional groups. The piperazine ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can direct the approach of reagents.

Applications as a Ligand or Organocatalyst in Stereo- and Chemoselective Syntheses

Substituted piperazines are versatile building blocks in medicinal chemistry and have been explored as ligands in transition metal catalysis and as organocatalysts. rsc.orgmdpi.com The two nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substitution pattern on the ring can be tuned to modulate the steric and electronic properties of the resulting metal complex.

Chiral piperazine derivatives have been successfully employed as ligands in asymmetric catalysis. clockss.org For example, C2-symmetric chiral piperazines have been used in various enantioselective transformations. Although 1,3,3-trimethylpiperazine is achiral, it could potentially be used as a ligand in catalysis where chirality is not a requirement, or it could be a precursor for the synthesis of more complex chiral ligands.

As an organocatalyst, the basic nitrogen atoms of 1,3,3-trimethylpiperazine could be utilized in reactions such as Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations. The presence of both a secondary and a tertiary amine offers the potential for bifunctional catalysis, where one nitrogen atom could act as a Brønsted base to activate a substrate, while the other could be involved in nucleophilic catalysis or hydrogen bonding interactions. The steric hindrance provided by the methyl groups could also impart a degree of selectivity in certain reactions. However, specific examples of 1,3,3-trimethylpiperazine being used as a ligand or organocatalyst in stereo- and chemoselective syntheses are not reported in the reviewed literature.

Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Development of Novel Heterocyclic Systems Incorporating the 1,3,3-Trimethylpiperazine (B1291425) Moiety

There is a scarcity of published studies on the use of 1,3,3-trimethylpiperazine as a foundational element for the construction of novel heterocyclic systems. In contrast, broader research on piperazine (B1678402) derivatives continues to yield new molecular frameworks. For instance, piperazine and its simpler substituted analogs are frequently employed in the synthesis of more complex fused heterocycles such as oxazine-piperazines. These syntheses often involve the reaction of a piperazine-containing precursor with various reagents to induce ring closure and form new heterocyclic rings. However, specific examples utilizing the 1,3,3-trimethylpiperazine scaffold in such transformations are not readily found in the current body of scientific literature. The steric hindrance presented by the gem-dimethyl group might influence its reactivity and the feasibility of its incorporation into certain fused ring systems, a hypothesis that awaits experimental validation.

Utilization in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. Piperazine scaffolds are often favored in DOS due to their conformational flexibility and the presence of two nitrogen atoms that can be functionalized to introduce molecular diversity.

Despite the theoretical potential of 1,3,3-trimethylpiperazine as a scaffold in DOS, there is no specific mention of its use in such applications in the available literature. The fixed methyl and gem-dimethyl substitutions could offer a rigidified core to explore specific regions of chemical space, but its utility in generating large, diverse chemical libraries has not been documented. General DOS strategies often employ simpler, more readily functionalizable building blocks to achieve a broader range of structural diversity.

Role in the Construction of Complex Natural Product Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of naturally occurring compounds. While piperazine moieties are found in some natural products and their analogs, there are no reported instances of 1,3,3-trimethylpiperazine being used as a key building block in the synthesis of complex natural product analogs. The synthesis of such analogs often requires highly specific and sometimes complex synthetic routes, and the choice of building blocks is critical. The specific substitution pattern of 1,3,3-trimethylpiperazine may not be conducive to the structural requirements of the natural product analogs that have been pursued to date.

Engineering of Novel Reagents and Intermediates for Challenging Organic Transformations

However, an extensive search of the chemical literature does not reveal any reports on the development or application of novel reagents or intermediates derived from 1,3,3-trimethylpiperazine for challenging organic transformations. The potential of this compound as a chiral auxiliary, a ligand, or a specialized reagent remains an unexplored area of research.

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis and Flow Chemistry Technologies

The synthesis of piperazine (B1678402) derivatives, including 1,3,3-trimethylpiperazine (B1291425), is increasingly benefiting from the adoption of automated synthesis and flow chemistry. nih.gov These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety for handling hazardous reagents, higher yields, and greater scalability. acs.orgresearchgate.net

Automated synthesis platforms, such as robotic systems, can perform multi-step reactions with high precision and throughput, accelerating the discovery of new derivatives and the optimization of reaction conditions. nih.gov For instance, the synthesis of monosubstituted piperazines has been successfully adapted to flow reactors, often incorporating microwave irradiation to shorten reaction times. nih.gov This approach respects the principles of green and sustainable chemistry by minimizing waste and energy consumption. nih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over parameters like temperature, pressure, and reaction time. acs.org This has been particularly effective for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. acs.org A transition-metal-free synthesis of a piperazine-containing drug, for example, was optimized for flow chemistry, highlighting the potential for cleaner and more efficient manufacturing processes. mdpi.com The continuous nature of flow synthesis is also well-suited for industrial-scale production. nih.govresearchgate.net

ParameterBatch ChemistryFlow ChemistryAdvantages of Flow Chemistry
Reaction TimeHours to days (e.g., 27-36 hours for some piperazine syntheses) researchgate.netSeconds to minutes acs.orgSignificant reduction in production time.
Temperature ControlDifficult to maintain uniformly, potential for hotspots.Precise and uniform heating/cooling due to high surface-area-to-volume ratio. acs.orgImproved product selectivity and safety.
ScalabilityOften requires significant re-optimization. researchgate.netStraightforward by extending operation time or using parallel reactors. researchgate.netEasier transition from laboratory to production scale.
SafetyHandling of large quantities of hazardous materials.Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. acs.orgInherently safer process.
YieldCan be lower due to side reactions and degradation. researchgate.netOften higher due to better control over reaction conditions. acs.orgIncreased process efficiency and reduced waste.

Advanced Material Science Applications of Piperazine-based Polymeric Systems

The piperazine moiety is a versatile building block for the development of advanced polymeric materials with a wide range of applications. nih.gov Polymers incorporating the piperazine scaffold can exhibit unique properties, including antimicrobial activity, thermal stability, and metal-coordinating capabilities, making them suitable for use in biomedical devices, food packaging, and flame retardants. nih.govrsc.orgacs.org

Piperazine-based polymers have demonstrated significant potential as antimicrobial agents. nih.gov These polymers can be designed to target and disrupt the cytoplasmic membranes of bacteria, leading to cell death. nih.govrsc.org For example, a biocompatible piperazine polymer synthesized via a green route showed notable activity against E. coli and S. aureus. nih.govrsc.org Such materials are promising for applications in wound dressings, water purification systems, and biomedical implants to prevent infections. nih.govrsc.org

In the realm of high-performance materials, piperazine-based structures are being explored as flame retardants. A cross-linked aggregate of phenylsilane/tri-piperazine phosphate (B84403) has been shown to enhance the flame retardancy of thermoplastic vulcanizates while maintaining their essential elastomeric properties. acs.org Furthermore, the development of piperazine-based metallopolymers, which coordinate with metal ions like Ru(III) and Fe(III), opens up possibilities in bioengineering. udayton.eduudayton.edu These materials could be used to create degradable scaffolds for tissue engineering, where the metal coordination introduces controlled degradation properties. udayton.eduudayton.edu

Polymer TypeKey FeaturesPotential ApplicationsReference
Antimicrobial Piperazine PolymersBiocompatible; effective against bacteria like E. coli and S. aureus. nih.govrsc.orgBiomedical materials, wound dressings, water purification, food packaging. nih.govrsc.org nih.gov, rsc.org
Piperazine-based Flame RetardantsHigh char-forming ability; integration of phosphorus, nitrogen, and silicon. acs.orgEnhanced flame retardancy for elastomers and other polymers. acs.org acs.org
Piperazine-based MetallopolymersCoordination with metal ions (e.g., Fe(III), Ru(III)); degradable properties. udayton.eduudayton.eduBioengineering, drug discovery, biomedical scaffolds for tissue engineering. udayton.eduudayton.edu udayton.edu, udayton.edu

Development of Sustainable and Green Chemistry Methodologies for Piperazine Synthesis

In line with the growing emphasis on environmental responsibility in the chemical industry, significant efforts are being directed towards developing sustainable and green methodologies for the synthesis of piperazine and its derivatives. researchgate.net These approaches aim to reduce the use of hazardous substances, minimize energy consumption, and decrease waste generation, adhering to the 12 principles of green chemistry. researchgate.netunibo.it

Key strategies in green piperazine synthesis include the use of alternative energy sources, such as microwave irradiation and ultrasonication. researchgate.netresearchgate.net These methods can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netmdpi.com For example, a microwave-assisted synthesis of piperazine analogs achieved yields of over 95% in a much shorter time frame than traditional refluxing. researchgate.net Sonochemical methods have also proven effective, allowing for the synthesis of 1,3,5-triazine (B166579) derivatives (related heterocyclic structures) in water with high yields in just a few minutes, representing a significantly "greener" alternative to classical methods. nih.gov

The use of green solvents, photoredox catalysis, and one-pot multicomponent reactions are other important facets of sustainable piperazine synthesis. researchgate.net Photoredox catalysis, which uses light to drive chemical reactions, offers a greener alternative to methods that rely on toxic transition-metal catalysts. mdpi.com Researchers have successfully employed organic photocatalysts for the C-H functionalization of piperazines, further enhancing the sustainability of the process. mdpi.com The development of simplified synthetic procedures that reduce the number of steps, such as avoiding the use of protecting groups, also contributes to a more environmentally benign process. nih.gov

Green Chemistry ApproachDescriptionAdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions. researchgate.netRapid heating, shorter reaction times, often higher yields. researchgate.netresearchgate.net researchgate.net, researchgate.net
Ultrasonication (Sonochemistry)Uses high-frequency sound waves to induce cavitation and accelerate reactions. nih.govEnables reactions in green solvents like water, very short reaction times, high efficiency. nih.gov nih.gov
Photoredox CatalysisEmploys light and a photocatalyst to initiate chemical transformations. mdpi.comAvoids toxic reagents (e.g., tin), can be adapted to continuous flow, uses sustainable energy. mdpi.com mdpi.com
Green SolventsReplaces hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netReduces pollution and health hazards associated with volatile organic compounds (VOCs). researchgate.net researchgate.net
One-Pot/Multicomponent ReactionsCombines multiple reaction steps into a single procedure without isolating intermediates. researchgate.netImproves efficiency, reduces solvent use and waste generation. researchgate.net researchgate.net

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies for Scaffold Modification

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This powerful set of tools allows for the precise chemical modification of biomolecules in their natural environment. wikipedia.org Applying these strategies to the 1,3,3-trimethylpiperazine scaffold could enable its use as a probe to study biological systems, for targeted drug delivery, or in the development of diagnostic agents.

To utilize bio-orthogonal chemistry, the piperazine scaffold would first be functionalized with a "chemical reporter"—a small, inert functional group like an azide (B81097) or an alkyne. wikipedia.orgpcbiochemres.com This modified piperazine could then be introduced into a biological system. Subsequently, a probe molecule carrying the complementary reactive group (e.g., a cyclooctyne (B158145) for an azide, or a tetrazine for a strained alkene) and a payload (such as a fluorescent dye or a drug) is administered. wikipedia.orgnih.gov The two components then selectively react, or "click," attaching the payload to the piperazine scaffold at a specific location within the cell or organism. pcbiochemres.comspringernature.com

Several bio-orthogonal reactions are well-suited for this purpose, including the strain-promoted azide-alkyne cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes, and oxime/hydrazone formations. wikipedia.orgresearchgate.net These reactions are highly selective and biocompatible, proceeding efficiently under physiological conditions. pcbiochemres.com The modification of the 1,3,3-trimethylpiperazine core with bio-orthogonal handles would create a versatile platform for a wide array of applications in chemical biology and medicine. springernature.com

Bio-orthogonal ReactionReactive PartnersKey CharacteristicsReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and a strained cyclooctyne (e.g., DBCO, BCN). pcbiochemres.comresearchgate.netCopper-free, highly selective, good kinetics, widely used for in vivo labeling. wikipedia.org wikipedia.org, pcbiochemres.com, researchgate.net
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine and a strained alkene (e.g., trans-cyclooctene, norbornene). nih.govExtremely fast reaction kinetics, highly specific. nih.gov nih.gov
Oxime/Hydrazone LigationAldehyde or ketone and an aminooxy or hydrazine (B178648) derivative. wikipedia.orgForms a stable C=N bond, useful for conjugating molecules under mild conditions. wikipedia.org wikipedia.org
Staudinger LigationAzide and a phosphine (B1218219) (typically a triarylphosphine with an ester trap). pcbiochemres.comOne of the first bio-orthogonal reactions developed; forms a stable amide bond. pcbiochemres.comspringernature.com pcbiochemres.com, springernature.com

Q & A

Q. What are the standard protocols for synthesizing 1,3,3-Trimethylpiperazine dihydrochloride, and how are reaction parameters optimized?

Synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, alkylation or sulfonylation steps are common, followed by salt formation with HCl. Key parameters include:

  • Temperature : Maintained between 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Stoichiometry : Molar ratios of reactants (e.g., trimethylating agents) are optimized to minimize by-products .
    Post-synthesis, purification via recrystallization or column chromatography ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methyl groups (δ 1.2–1.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 223.2) and fragmentation patterns.
  • IR Spectroscopy : Peaks at 2500–2700 cm1^{-1} confirm hydrochloride salt formation .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Use a tiered approach:

Initial screening : Test solubility in water, DMSO, and ethanol at 25°C.

pH-dependent solubility : Evaluate in buffers (pH 1–10) to simulate physiological conditions.

Quantification : UV-Vis spectroscopy or HPLC quantifies solubility limits (e.g., >50 mg/mL in water) .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

  • Accelerated stability testing : Incubate solutions at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH stability : Expose to acidic (pH 2) and alkaline (pH 9) conditions, analyzing hydrolytic by-products.
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., receptors)?

  • In silico docking : Use tools like AutoDock to predict binding affinities to targets (e.g., GPCRs).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d values).
  • Functional assays : cAMP or calcium flux assays validate target modulation .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

  • Replicate experiments : Use standardized protocols (e.g., identical cell lines, buffer conditions).
  • Meta-analysis : Compare datasets across studies, adjusting for variables like assay sensitivity.
  • Orthogonal assays : Validate results using alternate methods (e.g., radioligand binding vs. functional assays) .

Q. What strategies are effective for impurity profiling and structural elucidation of synthesis by-products?

  • LC-MS/MS : Identify impurities at trace levels (e.g., <0.1%).
  • Comparative analysis : Reference impurity standards (e.g., 1-(2,4,5-trimethoxybenzyl)piperazine) to confirm structures.
  • Crystallography : X-ray diffraction resolves ambiguous stereochemistry .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of methyl groups .
  • Biological assays : Include positive controls (e.g., known receptor antagonists) to validate assay robustness .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethylpiperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.